molecular formula C17H25N5O4S B2650361 N1-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 1323695-50-6

N1-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No. B2650361
M. Wt: 395.48
InChI Key: RDKIXNCHLZITQI-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Applications in Scientific Research

Chemical Synthesis and Molecular Design : The structure of this compound, featuring a thiadiazole ring and a tetrahydrofuran moiety linked by an oxalamide bridge, underscores its relevance in the synthesis of novel organic compounds. The presence of thiadiazole indicates potential utility in developing compounds with desirable electronic and photophysical properties, crucial for materials science and drug design. The tetrahydrofuran component, a common motif in natural products, suggests its utility in mimicking or interacting with biological molecules. Research into similar compounds has led to the development of materials with specific functionalities, including ligands for metal coordination (Mühlebach, Lorenzi, & Gramlich, 1986)(Mühlebach, Lorenzi, & Gramlich, 1986).

Pharmacological Target Exploration : The structural components of this compound suggest potential interactions with biological targets. For example, thiadiazoles have been explored for their pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Tetrahydrofuran derivatives are similarly significant in medicinal chemistry, often playing a role in binding to biological targets due to their ether functionality, which can mimic the tetrahedral geometry of sp3 hybridized carbon atoms in biomolecules. Studies on related structures have identified novel pharmacological targets and led to the development of new therapeutic agents (Zarrinmayeh et al., 1998)(Zarrinmayeh et al., 1998).

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I hope this general approach is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-N'-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O4S/c1-11-14(27-21-20-11)17(25)22-6-4-12(5-7-22)9-18-15(23)16(24)19-10-13-3-2-8-26-13/h12-13H,2-10H2,1H3,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKIXNCHLZITQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

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